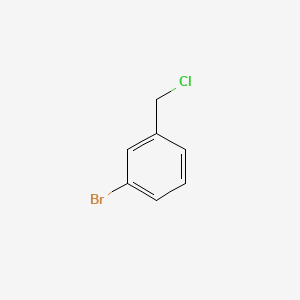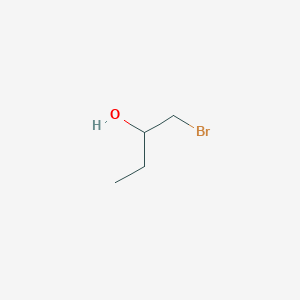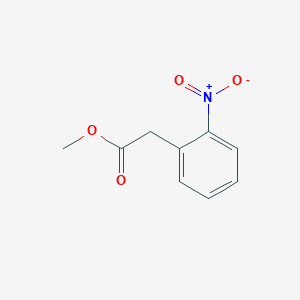
1-溴-3-(氯甲基)苯
描述
3-Bromobenzyl chloride is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromine atom and a chloromethyl group are substituted at the 1 and 3 positions, respectively. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
科学研究应用
3-Bromobenzyl chloride has diverse applications in scientific research:
生化分析
Biochemical Properties
1-Bromo-3-(chloromethyl)benzene plays a crucial role in biochemical reactions, particularly in the study of nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the understanding of reaction mechanisms. For instance, it can act as a substrate in bromine-magnesium exchange reactions, which are accelerated by electron-withdrawing substituents . This compound’s interactions with enzymes and proteins help elucidate the nature of these biochemical processes.
Cellular Effects
1-Bromo-3-(chloromethyl)benzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function. For example, it can affect the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Bromo-3-(chloromethyl)benzene involves its interaction with biomolecules at the molecular level. It can undergo nucleophilic substitution reactions, where the nucleophile adds to the aromatic ring, followed by the loss of a halide anion . This two-step mechanism is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the elimination of the halide anion. These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-3-(chloromethyl)benzene can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of 1-Bromo-3-(chloromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
1-Bromo-3-(chloromethyl)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 1-Bromo-3-(chloromethyl)benzene is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Bromo-3-(chloromethyl)benzene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromobenzyl chloride can be synthesized through various methods. One common approach involves the bromination of 3-(chloromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction typically occurs at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of 3-Bromobenzyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 3-Bromobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(hydroxymethyl)-1-bromobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- 3-(Hydroxymethyl)-1-bromobenzene
- 3-(Bromomethyl)benzoic acid
- 3-(Chloromethyl)benzene
作用机制
The mechanism of action of 3-Bromobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the chloromethyl group are both reactive sites, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
相似化合物的比较
1-Bromo-3-chlorobenzene: Similar structure but lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-(Bromomethyl)-3-chlorobenzene: Similar structure but with the bromine and chloromethyl groups at different positions, leading to different reactivity patterns.
Uniqueness: 3-Bromobenzyl chloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its analogs .
属性
IUPAC Name |
1-bromo-3-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGXKYEWBGQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335148 | |
| Record name | 3-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-77-4 | |
| Record name | 3-Bromobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)






![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)




